2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Overview
Description
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a member of the pyrazoline family, which is a heterocyclic compound consisting of a five-membered ring with three carbon atoms and two nitrogen atoms1. It has a molecular weight of 228.25 g/mol1.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of intermediate derivatization methods (IDMs) and various catalysts2. However, specific synthesis methods for 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid are not readily available in the retrieved information.
Molecular Structure Analysis
The molecular structure of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is not explicitly described in the retrieved information. However, it is known to be a heterocyclic compound with a five-membered ring structure1.Chemical Reactions Analysis
Specific chemical reactions involving 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid are not detailed in the retrieved information.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid are not detailed in the retrieved information, other than its molecular weight of 228.25 g/mol1.Scientific Research Applications
Synthesis and Heterocyclic Compound Development
- The reactivity of pyrazoline derivatives, including 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid analogs, is utilized as a building block for synthesizing a variety of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyrans, and others, demonstrating the versatility of these compounds in organic synthesis (Gomaa & Ali, 2020).
- The development of synthetic routes to hexasubstituted pyrazolines allows the facile synthesis of hexasubstituted cyclopropanes, highlighting the compound's utility in generating structurally unique molecules (Baumstark, Vásquez, & Mctush-Camp, 2013).
Biological Applications
- Pyrazole carboxylic acid derivatives, including those related to the compound , exhibit diverse biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties, underscoring their significance in medicinal chemistry (Cetin, 2020).
- The compound and its derivatives are explored for their potential as inhibitors of cytochrome P450 isoforms, which is crucial for assessing drug-drug interactions and the metabolic stability of pharmaceuticals (Khojasteh et al., 2011).
Safety And Hazards
The safety and hazards associated with 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid are not specified in the retrieved information.
Future Directions
The future directions for the study and application of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid are not detailed in the retrieved information.
Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
2-(2-phenylpyrazol-3-yl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-8-10(11)12-6-7-14-15(12)9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKIXMQIWUVVKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NN2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.